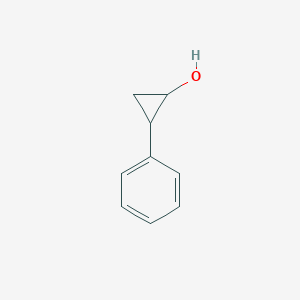
2-Phenylcyclopropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylcyclopropanol is a cyclopropanol derivative characterized by a cyclopropane ring substituted with a phenyl group and a hydroxyl group at the 1 and 2 positions, respectively
Applications De Recherche Scientifique
2-Phenylcyclopropanol is used as a synthetic building block for more complex organic molecules Its structure allows for diverse chemical modifications at the hydroxyl and phenyl substituents, making it a versatile intermediate in organic synthesis
Chemistry: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving cyclopropanols.
Medicine: As an intermediate in the synthesis of biologically active compounds.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s worth noting that phenolic compounds, which include 2-phenylcyclopropanol, are known to interact with a variety of cellular targets, influencing numerous biochemical pathways .
Mode of Action
Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Phenolic compounds are synthesized biogenetically through a shikimate/phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .
Pharmacokinetics
It’s known that the bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
Phenolic compounds are known to regulate several pathways, including those involved in cell apoptosis, proliferation, invasion, and metastasis . They also have the potential to scavenge harmful reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis and yield of phenolic compounds are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors can also significantly impact the chemical nature and stability of phenolic compounds .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenylcyclopropanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield this compound . Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylcyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenylcyclopropanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 2-phenylcyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: 2-Phenylcyclopropanone
Reduction: 2-Phenylcyclopropane
Substitution: Various substituted cyclopropanols depending on the reagent used
Comparaison Avec Des Composés Similaires
2-Phenylcyclopropanol can be compared with other cyclopropanol derivatives such as:
Cyclopropanol: The simplest cyclopropanol without any substituents.
2-Methylcyclopropanol: A cyclopropanol derivative with a methyl group at the 2 position.
2-Phenylcyclopropanone: The oxidized form of this compound.
Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical properties and reactivity compared to other cyclopropanol derivatives .
Propriétés
IUPAC Name |
2-phenylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZCLGLXXXRKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
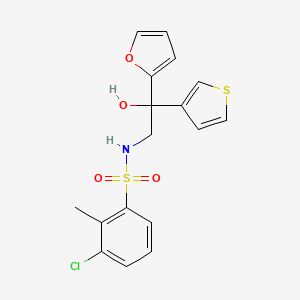
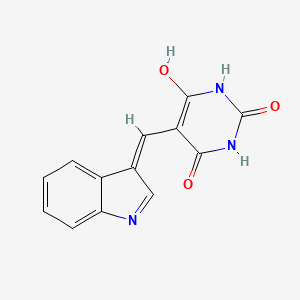
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)
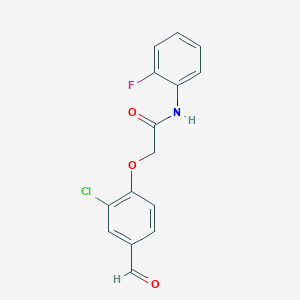
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)
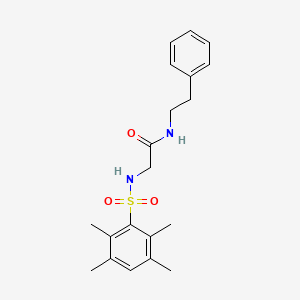
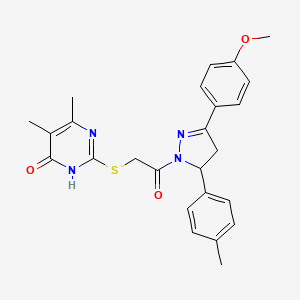
![3-(4-Tert-butylphenyl)-8-(thiophene-2-sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one](/img/structure/B2929071.png)
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
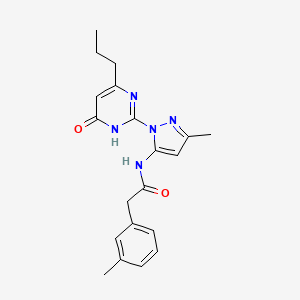
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-(2-oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2929077.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)
